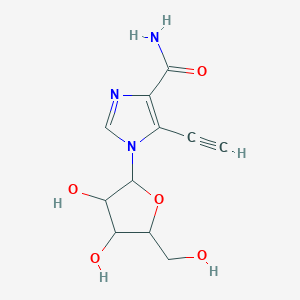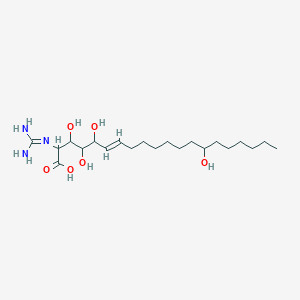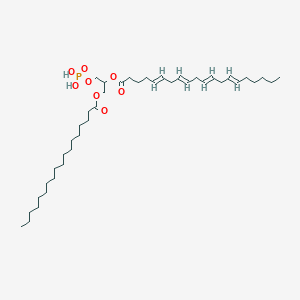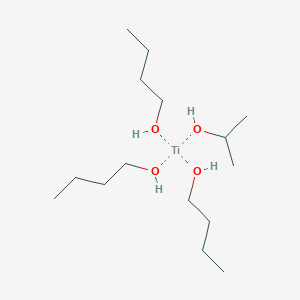
Titanium, tributoxy(2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, tributoxy(2-propanolato)-, (T-4)-, also known as titanium isopropoxide, is a widely used precursor in the synthesis of titanium-containing materials. Its high reactivity and versatility make it a valuable tool in various scientific research applications.
Mechanism of Action
T-4 is a highly reactive compound that readily reacts with water and other functional groups. The mechanism of action of T-4 in the synthesis of Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials involves the hydrolysis of T-4 to form Titanium, tributoxy(2-propanolato)-, (T-4)- hydroxide, which then undergoes further reactions to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, can affect the rate and selectivity of the reaction.
Biochemical and Physiological Effects:
T-4 is not intended for use in drug development or medical applications, and therefore, its biochemical and physiological effects have not been extensively studied. However, T-4 has been reported to exhibit cytotoxicity in some cell lines, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
T-4 is a highly versatile precursor that can be used in a wide range of synthetic applications. Its high reactivity and ease of use make it a valuable tool in the laboratory. However, T-4 is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, which can affect its reactivity and yield.
Future Directions
There are many future directions for the use of T-4 in scientific research. One area of interest is the development of new Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials with improved catalytic and electronic properties. Another area of interest is the use of T-4 in the synthesis of Titanium, tributoxy(2-propanolato)-, (T-4)--based materials for biomedical applications, such as drug delivery and tissue engineering. Additionally, the development of new synthesis methods for T-4 and its derivatives may lead to improved yields and selectivity in the production of Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials.
Synthesis Methods
T-4 is synthesized by the reaction of Titanium, tributoxy(2-propanolato)-, (T-4)- tetrachloride with isopropanol in the presence of butyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. This method is widely used in the preparation of T-4 due to its simplicity and high yield.
Scientific Research Applications
T-4 is widely used in the synthesis of various Titanium, tributoxy(2-propanolato)-, (T-4)--containing materials, such as Titanium, tributoxy(2-propanolato)-, (T-4)- dioxide nanoparticles, Titanium, tributoxy(2-propanolato)-, (T-4)- carbide, and Titanium, tributoxy(2-propanolato)-, (T-4)- nitride. These materials have a wide range of applications in various fields, including catalysis, energy storage, and biomedical engineering. T-4 is also used in the production of Titanium, tributoxy(2-propanolato)-, (T-4)--based thin films for electronic and optical applications.
properties
CAS RN |
116928-85-9 |
|---|---|
Molecular Formula |
C15H38O4Ti |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
butan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H10O.C3H8O.Ti/c3*1-2-3-4-5;1-3(2)4;/h3*5H,2-4H2,1H3;3-4H,1-2H3; |
InChI Key |
MOXWDINBBYYODO-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.CC(C)O.[Ti] |
Canonical SMILES |
CCCCO.CCCCO.CCCCO.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)

![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
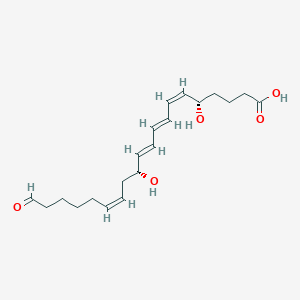



![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

